Cas no 210890-93-0 ((2E)-8-hydroxy-2-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydroquinoline-7-carboxylic acid)
210890-93-0 structure
Product Name:(2E)-8-hydroxy-2-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydroquinoline-7-carboxylic acid
Numero CAS:210890-93-0
MF:C17H13NO3
MW:279.290024518967
CID:1398142
PubChem ID:135436186
Update Time:2025-04-20
(2E)-8-hydroxy-2-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydroquinoline-7-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2E)-8-hydroxy-2-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydroquinoline-7-carboxylic acid
- (2E)-8-hydroxy-2-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinoline-7-carboxylic acid
- CHEMBL58057
- 7-Quinolinecarboxylic acid, 2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-8-hydroxy-
- 4-[(E)-2-(8-hydroxy-2-quinolyl)vinyl]benzene-1,2-diol
- 4-[2-(8-Hydroxy-quinolin-2-yl)-vinyl]-benzene-1,2-diol
- BDBM50065787
- 210890-93-0
- 4-(2-(8-hydroxyquinolin-2-yl)vinyl)benzene-1,2-diol
- NSC-711994
- NSC711994
- 7-Quinolinecarboxylic acid, 2-((1E)-2-(3,4-dihydroxyphenyl)ethenyl)-8-hydroxy-
- 4-[(E)-2-(8-Hydroxy-quinolin-2-yl)-vinyl]-benzene-1,2-diol
-
- Inchi: 1S/C17H13NO3/c19-14-9-5-11(10-16(14)21)4-7-13-8-6-12-2-1-3-15(20)17(12)18-13/h1-10,19-21H/b7-4+
- Chiave InChI: WNDFQQZTILEGAV-QPJJXVBHSA-N
- Sorrisi: OC1=CC=CC2=CC=C(/C=C/C3C=CC(=C(C=3)O)O)N=C21
Proprietà calcolate
- Massa esatta: 323.07939
- Massa monoisotopica: 323.079373
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 713
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 107
- XLogP3: 3.4
Proprietà sperimentali
- Densità: 1.667
- Punto di ebollizione: 555.1°C at 760 mmHg
- Punto di infiammabilità: 289.5°C
- Indice di rifrazione: 1.885
- PSA: 106.86
(2E)-8-hydroxy-2-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydroquinoline-7-carboxylic acid Letteratura correlata
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
210890-93-0 ((2E)-8-hydroxy-2-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydroquinoline-7-carboxylic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso